

Mass Spectral Fragmentation Pattern Comparison: N-Formylphentermine and Related Compounds[1]

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Compound of Interest

Compound Name:	<i>N-(alpha,alpha-Dimethylphenethyl)formamide</i>
CAS No.:	52117-13-2
Cat. No.:	B134427

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Executive Summary

In forensic and clinical analysis, distinguishing Phentermine (a Schedule IV anorectic) from its synthesis byproducts and metabolites is critical for accurate reporting. N-Formylphentermine is a common impurity found in illicitly synthesized phentermine (via the Leuckart reaction) and a potential metabolic artifact.

While these compounds share a benzyl moiety, their mass spectral fingerprints differ significantly due to the substitution on the nitrogen atom. This guide provides a definitive comparison of their fragmentation mechanisms, establishing m/z 86 and m/z 100 as the diagnostic base peaks for N-formyl and N-acetyl derivatives, respectively, versus the standard m/z 58 for Phentermine.

Chemical Structure & Properties

Understanding the structural differences is the first step in interpreting the fragmentation logic.

Compound	Structure	Molecular Formula	MW (g/mol)	Key Feature
Phentermine	- Dimethylphenethylamine		149.23	Primary Amine
N-Formylphentermine	N-(2-methyl-1-phenylpropan-2-yl)formamide		177.24	Amide (Formyl)
N-Acetylphentermine	N-(2-methyl-1-phenylpropan-2-yl)acetamide		191.27	Amide (Acetyl)

Experimental Methodology

To replicate the fragmentation patterns described below, the following GC-MS conditions are recommended. These protocols ensure sufficient ionization energy to induce the characteristic -cleavage.

Standard GC-MS Protocol (EI Mode)

- Instrument: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer.[1]
- Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m 0.25mm ID 0.25 m film.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet Temperature: 250°C (Splitless or 10:1 Split).
- Oven Program: 80°C (hold 1 min)

15°C/min

280°C (hold 5 min).

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Scan Range: m/z 40 – 400.

Fragmentation Analysis & Mechanism

The primary fragmentation mechanism for phenethylamines and their amides is

-cleavage (bond rupture between the

-carbon and the benzylic carbon). This process is driven by the stability of the resulting iminium ion.

A. Phentermine (Parent Drug)[3][4][5][6][7][8][9]

- Mechanism: The radical cation undergoes
-cleavage, ejecting the stable benzyl radical (
).
• Base Peak (m/z 58): The charge remains on the nitrogen-containing fragment:
.
• Secondary Ions:
 - m/z 91 (Tropylium ion): Formed if the charge remains on the benzyl fragment (less common than m/z 58 but always present).
 - m/z 134:
(Loss of methyl group).

B. N-Formylphentermine (Impurity/Metabolite)

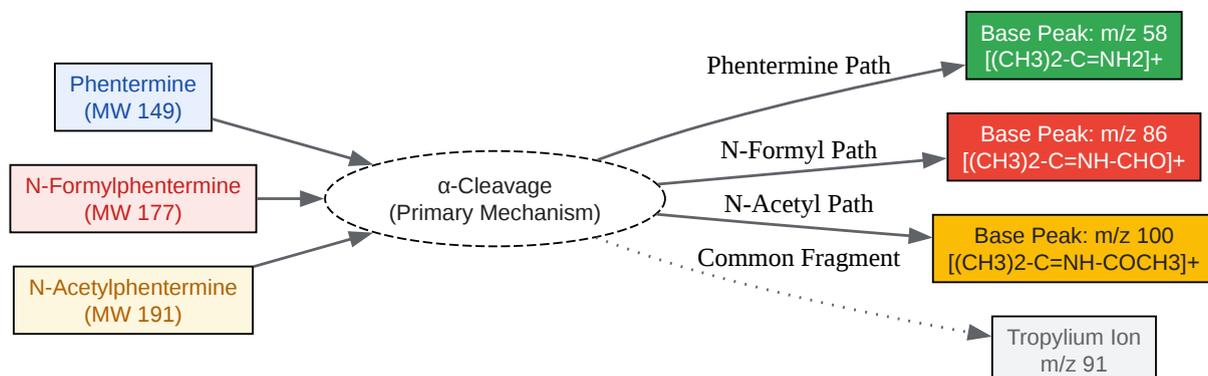
- Mechanism: Similar
 - cleavage occurs, but the nitrogen retains the formyl group.
- Base Peak (m/z 86): The fragment is the N-formylated iminium ion:
 - .
 - Calculation: $m/z\ 58\ (\text{amine core}) + 28\ (\text{CO}) = 86$.
- Secondary Ions:
 - m/z 91: Benzyl/Tropylium ion.
 - m/z 58: Can appear if the formyl group is lost (CO loss) from the m/z 86 fragment, though m/z 86 remains dominant.
 - m/z 177: Molecular ion () is typically weak or absent.

C. N-Acetylphentermine (Related Analog)

- Mechanism:
 - cleavage with retention of the acetyl group.
- Base Peak (m/z 100): The fragment is the N-acetylated iminium ion:
 - .
 - Calculation: $m/z\ 58\ (\text{amine core}) + 42\ (\text{Acetyl}) = 100$.

D. Comparative Visualization (Graphviz)

The following diagram illustrates the divergent fragmentation pathways driven by the N-substituent.



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Caption: Divergent mass spectral fragmentation pathways for Phentermine and its amides via α -cleavage.

Summary of Diagnostic Ions

Use this table to quickly validate peak identity in your chromatograms.

Compound	Base Peak (100%)	Major Secondary Ion	Molecular Ion ()	Retention Time (Relative)
Phentermine	58	91	149 (Weak)	Early
N-Formylphentermine	86	91	177 (Weak)	Mid
N-Acetylphentermine	100	91	191 (Weak)	Late

Note on Retention Time: On non-polar columns (DB-5), the amide derivatives (Formyl/Acetyl) generally elute after the parent amine due to increased molecular weight, despite the loss of

the basic amine functionality.

Interpretation Strategy for Researchers

- Check the Base Peak: If the peak at the expected retention time for a "phentermine-like" substance has a base peak of 86 instead of 58, it is likely N-Formylphentermine.
- Verify the Tropylium Ion: Ensure m/z 91 is present. This confirms the benzyl substructure () is intact.
- Look for Artifacts: N-Formylphentermine is a known byproduct of the Leuckart synthesis method used for illicit amphetamine/phentermine production. Its presence can indicate the synthesis route or origin of the sample.

References

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Sources

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